Phosmet

Vue d'ensemble

Description

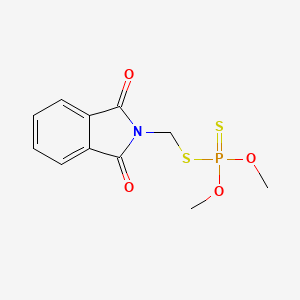

Phosmet is a phthalimide-derived, non-systemic, organophosphate insecticide used on plants and animals . It is mainly used on apple trees for control of coddling moth, though it is also used on a wide range of fruit crops, ornamentals, and vines for the control of aphids, suckers, mites, and fruit flies .

Synthesis Analysis

This compound is produced by the reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid . The former can be prepared by the reaction of phthalimide with formaldehyde and hydrogen chloride . This compound can also be obtained through the condensation of phthalimide with formaldehyde and conversion of the product to chloride which is reacted with sodium dimethylphosphorodithioate .Molecular Structure Analysis

This compound is an organophosphate, consisting of a phthalimide and a dithiophosphate ester, with two methyl groups . The structure is a benzene ring connected to an imide, which is connected to the dithiophosphate .Physical And Chemical Properties Analysis

This compound appears as white to off-white crystals . It has a density of 1.03 g/cm³ . It melts at 72 °C and decomposes at temperatures greater than 100 °C .Applications De Recherche Scientifique

Contrôle des ravageurs agricoles

Le Phosmet, un insecticide organophosphoré, est principalement utilisé en agriculture pour lutter contre une variété de ravageurs. Il est efficace contre les insectes tels que les carpocapses, les pucerons, les acariens et les mouches des fruits . Cependant, en raison de sa toxicité, son utilisation est réglementée et des alternatives plus sûres sont recherchées .

Destin environnemental et études d'oxydation

Des recherches sur l'oxydation environnementale du this compound par les radicaux hydroxyles ont fourni des informations sur ses mécanismes de dégradation. Des études utilisant la théorie de la fonctionnelle de la densité (DFT) ont exploré la cinétique et les voies de la dégradation environnementale du this compound .

Écotoxicologie

L'impact du this compound sur les organismes non ciblés est un domaine d'étude important. Par exemple, ses effets sur Daphnia magna, un organisme modèle, ont été évalués pour comprendre sa toxicité aiguë et chronique, qui comprend la létalité, la mobilité, la génotoxicité, la reproduction et les changements d'expression génétique .

Impact biochimique sur les espèces aquatiques

Les réponses biochimiques induites par le this compound chez les espèces aquatiques comme la truite arc-en-ciel ont été étudiées. Cela inclut l'examen des changements d'activités d'enzymes comme la SOD, la CAT et la GPx, qui font partie de la défense de l'organisme contre les espèces réactives .

Évaluations des risques pour la santé humaine

Les risques potentiels pour la santé humaine du this compound, en particulier pour les travailleurs agricoles, ont été évalués. L'accent est mis sur la compréhension des voies d'exposition et l'élaboration de mesures d'atténuation pour réduire les risques .

Développement réglementaire et politique

Le statut réglementaire du this compound est un domaine d'étude important. Il a été interdit par l'Union européenne en raison de ses effets nocifs et les niveaux maximaux de résidus dans les aliments sont en cours de révision pour protéger la santé publique .

Mécanisme D'action

Phosmet, also known as Fosmet, is a phthalimide-derived organophosphate insecticide . It is widely used in agriculture and veterinary medicine due to its broad-spectrum activity against various pests . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the nervous system . It acts by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve signal transmission .

Safety and Hazards

Orientations Futures

The European Commission published the Implementing Regulation withdrawing the approval of the active substance Phosmet . A majority of EU Member States had voted in favor of this step . The non-approval decision for the active substance this compound will enter into force on February 1st, 2022 . Gowan will continue to support this compound registrations in many countries outside the EU, where it remains an important tool to produce safe and nutritious food .

Relevant Papers

- "New insight into environmental oxidation of this compound insecticide initiated by HO˙ radicals in gas and water – a theoretical study" .

- "A Review of Sub-lethal Neonicotinoid Insecticides Exposure and Effects on Pollinators" .

- "The toxicity assessment of this compound on development, reproduction, and …" .

Analyse Biochimique

Biochemical Properties

Phosmet plays a significant role in biochemical reactions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system . By inhibiting AChE, this compound prevents the hydrolysis and inactivation of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions . This accumulation results in the malfunction of the sympathetic, parasympathetic, and peripheral nervous systems, as well as some parts of the central nervous system . This compound interacts with various enzymes and proteins, including pseudocholinesterase and acetylcholinesterase, through competitive inhibition .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in trophoblasts through oxidative stress . In Daphnia magna, this compound exposure results in significant DNA damage, altered gene expression, and reproductive effects . The compound influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exposure leads to the upregulation of genes involved in oxidative stress, detoxification, immune response, hypoxia, and iron homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE) and pseudocholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and subsequent overstimulation of cholinergic synapses . The binding interactions of this compound with AChE involve the formation of a covalent bond with the serine residue in the active site of the enzyme . This covalent modification results in the irreversible inhibition of AChE, causing prolonged cholinergic stimulation and subsequent neurotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard conditions but can degrade under specific environmental conditions, such as exposure to hydroxyl radicals in water and gas phases . The degradation products of this compound are less toxic than the parent compound but still pose risks to aquatic organisms . Long-term exposure to this compound in laboratory settings has shown to induce oxidative stress, DNA damage, and apoptosis in various cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Daphnia magna, higher concentrations of this compound (25 µM and above) result in significant mortality rates within 24 hours of exposure . Lower concentrations (0.01 and 0.1 µM) do not show lethality but still cause DNA damage and altered gene expression . In rainbow trout, this compound exposure leads to decreased levels of serum glucose, protein, and cholesterol, along with increased activities of alanine aminotransferase, aspartate aminotransferase, and alkaline phosphatase . These effects indicate the hepatotoxic potential of this compound and its ability to provoke oxidative stress .

Metabolic Pathways

This compound is metabolized in the body through bioactivation by isoform-specific cytochrome P450 enzymes in the liver and gut . The primary metabolic pathway involves the conversion of this compound to its neurotoxic metabolite, this compound-oxon (PhOx), by cytochrome P450 enzymes such as CYP2C19, CYP2C9, and CYP3A4 . This bioactivation process is crucial for the compound’s toxic effects, as this compound-oxon is a potent inhibitor of acetylcholinesterase . The metabolic interaction of this compound with other pesticides, such as chlorpyrifos, can influence its bioactivation and detoxification .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed via contact, ingestion, and inhalation, and is distributed to different tissues, including the liver and blood . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . In animal studies, this compound residues have been detected in various tissues, including the liver, kidneys, and milk .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes . The compound’s activity and function are influenced by its localization within specific cellular compartments. For instance, the inhibition of acetylcholinesterase by this compound occurs at cholinergic synapses, leading to the accumulation of acetylcholine and subsequent neurotoxic effects . Additionally, this compound-induced oxidative stress and apoptosis are associated with its localization in the cytoplasm and mitochondria .

Propriétés

IUPAC Name |

2-(dimethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZTLDVJIUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO4PS2 | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024261 | |

| Record name | Phosmet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosmet is an off-white crystalline solid with an offensive odor. Used as an insecticide and acaricide. (EPA, 1998), Colorless to off-white solid; [ICSC] Technical product is off-white or pink solid with an offensive odor; [HSDB] Colorless solid; [MSDSonline], COLOURLESS-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosmet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes below boiling point (EPA, 1998) | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

100 G/KG IN DICHLOROMETHANE, 4-METHYLPENT-3-EN-2-ONE, BUTANONE, At 25 °C: 25 mg/L water; 650 g/L acetone; 600 g/L benzene; 5 g/L kerosene; 50 g/L methanol; 300 g/L toluene, methyl isobutyl ketone; 250 g/L xylene., In water, 24.4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.003 | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 20 °C/4 °C, 1.03 g/cm³ | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.001 mmHg at 122 °F (EPA, 1998), 0.00000049 [mmHg], 4.9X10-7 mm Hg at 20-25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosmet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

OPs including Phosmet exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects ... Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking. | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white crystalline solid, Colorless crystals | |

CAS RN |

732-11-6 | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosmet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosmet [BAN:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosmet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosmet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosmet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN04LI540Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

161 °F (EPA, 1998), 72-72.7 °C, 72 °C | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

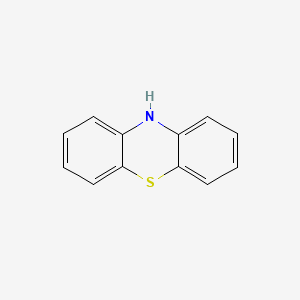

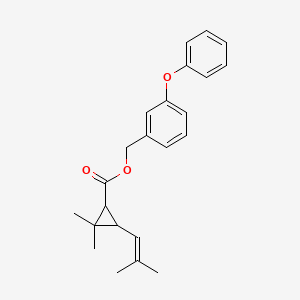

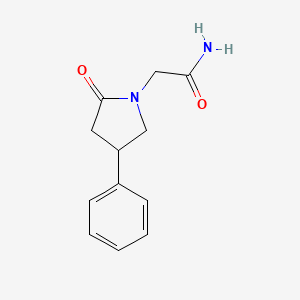

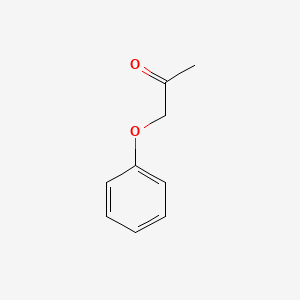

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of phosmet?

A1: this compound functions as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately disrupting normal nervous system function in target insects. [, ]

Q2: How does this compound affect non-target organisms like birds?

A2: Research indicates that fruit-eating birds, such as cedar waxwings (Bombycilla cedrorum), American robins (Turdus migratorius), and European starlings (Sturnus vulgaris), exhibit feeding deterrence when offered food treated with this compound. [] This suggests a natural avoidance mechanism that could potentially limit their exposure to harmful levels of the insecticide. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H12NO4PS2 and a molecular weight of 317.33 g/mol. [, ]

Q4: How can spectroscopic techniques contribute to this compound research?

A4: Spectroscopic methods like surface-enhanced Raman spectroscopy (SERS) are valuable for detecting and characterizing this compound residues in food samples, such as on navel orange surfaces. [, ] Terahertz time-domain spectroscopy (THz-TDS) can analyze the refractive index and absorption coefficient of this compound, providing insights into its vibrational modes and potential for pesticide identification. []

Q5: Can montmorillonite, a clay mineral, influence the degradation of this compound?

A6: Research shows that montmorillonite can catalyze the hydrolysis of this compound, significantly accelerating its degradation. [, ] The catalytic activity is dependent on the interlayer cation and the clay's layer charge, which affect this compound's access to the catalytic sites. [, ] For instance, Ca-montmorillonite can accelerate this compound hydrolysis 500-fold compared to a clay-free system. []

Q6: How can computational chemistry contribute to understanding this compound degradation?

A7: Density Functional Theory (DFT) calculations can model this compound's interactions with environmental oxidants like HO˙ radicals. [] These simulations provide insights into the reaction mechanisms, kinetics, and potential degradation products. [] For instance, DFT calculations reveal that this compound degradation by HO˙ is primarily driven by hydrogen abstraction in the gas phase and radical adduct formation in the aqueous phase. []

Q7: What is known about the impact of this compound formulation on its degradation?

A8: Research highlights that this compound's degradation can be influenced by its formulation. [] Co-solvents present in commercial formulations can impact its sorption and degradation kinetics in soil. [] For example, this compound's half-life in a sandy soil (Podosol) was significantly longer compared to a clay soil (Ferrosol), ranging from 462 to 866 hours. []

Q8: What are the primary concerns regarding this compound's safety profile?

A9: this compound has been identified as a potential health risk, leading to its ban in the European Union in 2022. [] Studies indicate its potential to negatively impact the nervous system and aquatic organisms. [, , ] More research is necessary to fully understand its long-term effects on human health and the environment. [, , ]

Q9: How effective is this compound in controlling insect pests like the Oriental fruit moth?

A10: this compound demonstrates significant efficacy against various insect pests, including the Oriental fruit moth (Grapholitha molesta), controlling different life stages. [, , , ] Studies show that it exhibits adulticidal activity, reduces larval emergence, and controls larval populations within infested fruits. [, , , ]

Q10: How are this compound residues analyzed in environmental and biological samples?

A12: Various analytical methods are employed to detect and quantify this compound residues. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for analyzing this compound in human blood and environmental samples. [, , ] High-performance liquid chromatography (HPLC) is also utilized for analyzing this compound in apples. [] These methods enable researchers to monitor this compound levels and assess its persistence in different matrices.

Q11: What is known about the environmental fate of this compound?

A13: this compound can enter the environment through various pathways, including spray drift and post-application emissions. [, ] Studies show that it can persist in soil and water, potentially impacting aquatic organisms. [, ] Microbial degradation by bacteria like Pseudomonas fluorescens is a significant route for this compound breakdown in the environment. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.